REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[C:12]([C:14]1[C:20]([C:21]#[N:22])=[C:19]([OH:23])[CH:18]=[CH:17][C:15]=1[OH:16])#[N:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:11][C:1]1[CH:6]=[CH:5][C:4]([S:7]([O:23][C:19]2[CH:18]=[CH:17][C:15]([O:16][S:7]([C:4]3[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=3)(=[O:9])=[O:8])=[C:14]([C:12]#[N:13])[C:20]=2[C:21]#[N:22])(=[O:9])=[O:8])=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(O)C=CC(=C1C#N)O
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
WASH
|
Details
|
TLC (eluting: CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
ADDITION
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Details
|
was poured into water (200 mL)
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC1=C(C(C#N)=C(C=C1)OS(=O)(=O)C1=CC=C(C=C1)C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |